molecular formula C12H7N3O B3352635 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile CAS No. 503272-04-6

4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile

Cat. No.: B3352635
CAS No.: 503272-04-6
M. Wt: 209.2 g/mol
InChI Key: YDSXLGTVCLPXCL-UHFFFAOYSA-N
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Description

4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile is a nitrogen-containing heterocyclic compound. This compound is part of the pyrroloquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a quinoline ring, with a carbonitrile group at the 1-position and a keto group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a three-component reaction (3CR) involving but-2-ynedioates, 4-aminoindoles, and aldehydes or isatins in a DMSO-water mixture can be used to synthesize dihydropyrroloquinolines . This reaction is typically carried out at room temperature and can be promoted by catalysts such as Cu(NO3)2.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using readily available precursors. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of non-toxic solvents and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the carbonitrile and keto groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound, leading to the formation of quinoline derivatives.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the keto group to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, with reagents such as amines or thiols leading to the formation of substituted derivatives.

Major Products Formed

The major products formed from these reactions include various substituted pyrroloquinolines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a carbonitrile and a keto group allows for diverse chemical modifications, making it a versatile scaffold for drug discovery and development .

Properties

IUPAC Name

4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O/c13-5-7-6-14-11-10(7)8-3-1-2-4-9(8)15-12(11)16/h1-4,6,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSXLGTVCLPXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)N2)NC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476790
Record name 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503272-04-6
Record name 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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